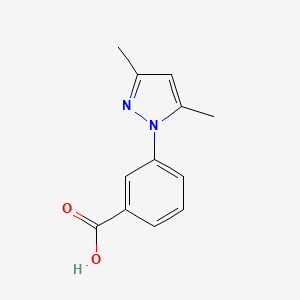

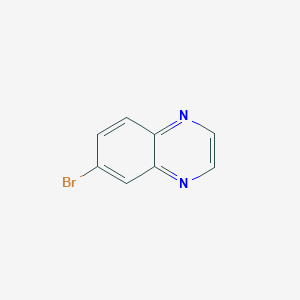

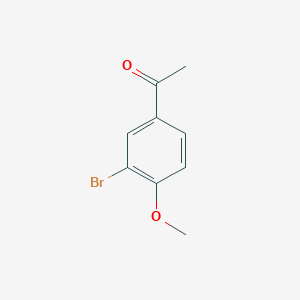

![molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7](/img/structure/B1268527.png)

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives often involves the use of precursors such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, which can react with various arylidene malononitriles and ethyl acetoacetate to furnish corresponding pyridine derivatives. These synthetic pathways highlight the compound's versatility in forming new polyheterocyclic ring systems with potential biological activity (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives has been elucidated using various analytical techniques. For instance, the crystal and molecular structures of similar compounds have been described, showcasing their monoclinic system crystallization and providing insights into their conformation and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its ability to undergo various transformations, including reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate, showcasing its potential in synthesizing a wide range of heterocyclic compounds. The bromination of pyridine-2-thione derivatives demonstrates its versatility in chemical modifications (Krauze et al., 1982).

Physical Properties Analysis

The physical properties, such as crystallography and thermodynamic stability, of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine derivatives, are crucial for understanding their behavior in different chemical environments. The crystal structure analysis reveals information about the compound's geometric orientation and intermolecular interactions, which are essential for its application in material science and pharmaceuticals (Rodi et al., 2013).

科学的研究の応用

Summary of the Application

The compound “3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine” is used in the synthesis of new Imidazo[4,5-b]pyridine derivatives . These derivatives are of interest due to their antimicrobial features .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

Results or Outcomes Obtained

The structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Application in Medicinal Chemistry

Summary of the Application

“3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine” is used in the synthesis of pyrazolo[3,4-b]pyridines, which are considered promising lead candidates against Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The products undergo structural modification via reductive desulfurization, ester hydrolysis, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Results or Outcomes Obtained

The synthesized compounds were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) . The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising antitubercular activity .

Safety And Hazards

特性

IUPAC Name |

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVKRDRDFJTFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NS2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347120 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine | |

CAS RN |

61889-26-7 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)